molecular formula C6H3BrO4S B603312 5-Bromothiophene-2,3-dicarboxylic acid CAS No. 909010-25-9

5-Bromothiophene-2,3-dicarboxylic acid

Cat. No.: B603312
CAS No.: 909010-25-9
M. Wt: 251.06g/mol
InChI Key: HVOOYVVRKBWNME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromothiophene-2,3-dicarboxylic acid is an organic compound with the molecular formula C6H3BrO4S and a molecular weight of 251.05 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of bromine and carboxylic acid groups at the 2 and 3 positions of the thiophene ring makes this compound particularly interesting for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromothiophene-2,3-dicarboxylic acid typically involves the bromination of thiophene derivatives followed by carboxylation. One common method is the bromination of thiophene-2,3-dicarboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromothiophene-2,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromothiophene-2,3-dicarboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its anti-inflammatory effects could be due to inhibition of pro-inflammatory enzymes or cytokines . In materials science, its role as a building block in organic semiconductors involves the formation of π-conjugated systems that facilitate charge transport .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromothiophene-2-carboxylic acid
  • 5-Bromothiophene-3-carboxylic acid
  • 2,5-Dibromothiophene

Comparison

5-Bromothiophene-2,3-dicarboxylic acid is unique due to the presence of two carboxylic acid groups at the 2 and 3 positions, which allows for greater versatility in chemical modifications compared to its mono-carboxylic acid counterparts. This dual functionality makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

5-bromothiophene-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrO4S/c7-3-1-2(5(8)9)4(12-3)6(10)11/h1H,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOOYVVRKBWNME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C(=O)O)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 5-bromo-3-methyl-thiophene-2-carboxylic acid (177 g, 0.80 mol), example 1-b, and sodium hydroxide (720 g, 18 mol) in 3 L of water was heated to 80° C. Potassium permanganate (513 g, 3.25 mol) was added in 25 g portions to the warm solution over 2-3 hours. The resultant suspension was heated to reflux temperature for 2 hours and then cooled to room temperature. The solid was filtered off and washed twice with 1 N NaOH and twice with water. The aqueous solution was acidified to pH<3 with concentrated sulfuric acid. The resulting white precipitate was collected on a medium fitted glass filter, washed twice with cold water, and dried under high vacuum to produce 112 g of a white solid. MS: (−) m/z 248.91, 250.98 (M−1, 79Br/81Br)
Quantity
177 g
Type
reactant
Reaction Step One
Quantity
720 g
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
reactant
Reaction Step One
Quantity
513 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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